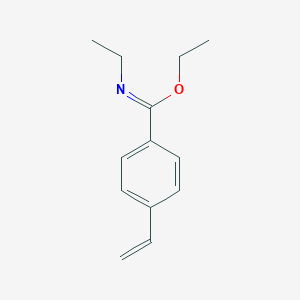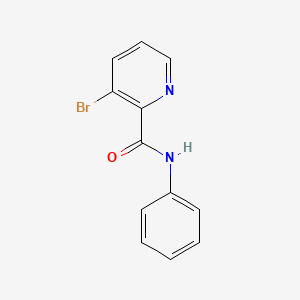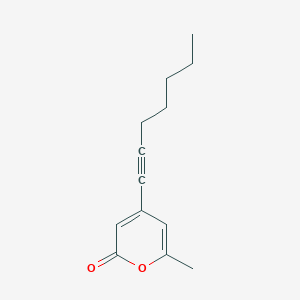dimethylsilane CAS No. 182629-26-1](/img/structure/B12569166.png)
[3,5-Bis(chloromethyl)phenoxy](tert-butyl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis(chloromethyl)phenoxydimethylsilane: is an organosilicon compound that features a phenoxy group substituted with two chloromethyl groups at the 3 and 5 positions, and a tert-butyl-dimethylsilane group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(chloromethyl)phenoxydimethylsilane typically involves the reaction of 3,5-bis(chloromethyl)phenol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and more efficient purification techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions:
Substitution Reactions: The chloromethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The phenoxy group can be oxidized under certain conditions to form quinones or other oxidized products.
Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed:
Substitution: Various substituted phenoxy derivatives.
Oxidation: Quinones or other oxidized phenoxy compounds.
Reduction: Methyl-substituted phenoxy compounds.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Biological Probes: Can be used to create probes for studying biological systems.
Industry:
Polymer Chemistry: Used in the synthesis of polymers with specific properties.
Surface Coatings:
作用机制
The mechanism of action of 3,5-Bis(chloromethyl)phenoxydimethylsilane largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl groups act as electrophilic centers that react with nucleophiles. The tert-butyl-dimethylsilane group can provide steric protection and influence the reactivity of the phenoxy group.
相似化合物的比较
3,5-Bis(chloromethyl)phenoxysilane: Similar structure but with a trimethylsilyl group instead of a tert-butyl-dimethylsilane group.
3,5-Bis(chloromethyl)phenoxysilane: Similar structure but with a triethylsilyl group.
Uniqueness: The presence of the tert-butyl-dimethylsilane group in 3,5-Bis(chloromethyl)phenoxydimethylsilane provides unique steric and electronic properties that can influence its reactivity and potential applications. This makes it distinct from other similar compounds with different silyl groups.
属性
CAS 编号 |
182629-26-1 |
|---|---|
分子式 |
C14H22Cl2OSi |
分子量 |
305.3 g/mol |
IUPAC 名称 |
[3,5-bis(chloromethyl)phenoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22Cl2OSi/c1-14(2,3)18(4,5)17-13-7-11(9-15)6-12(8-13)10-16/h6-8H,9-10H2,1-5H3 |
InChI 键 |
JBFJEZMDQISNCF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)CCl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol](/img/structure/B12569086.png)
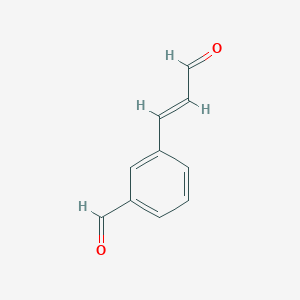
![3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide](/img/structure/B12569104.png)
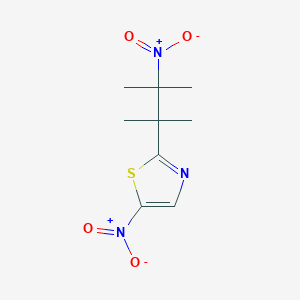
![2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene](/img/structure/B12569113.png)
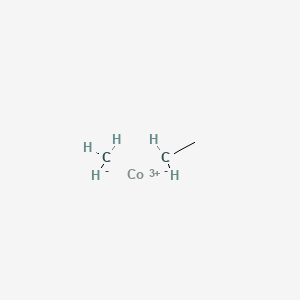
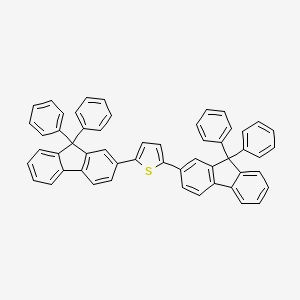
![2,2'-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol]](/img/structure/B12569132.png)
![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxooctadecyl)oxy]-](/img/structure/B12569133.png)
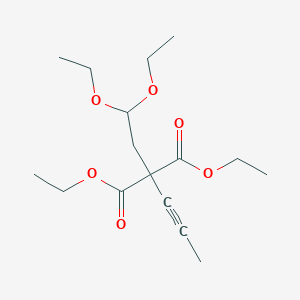
![5-[5-(Selenophen-2-yl)thiophen-2-yl]selenophene-2-carbaldehyde](/img/structure/B12569143.png)
